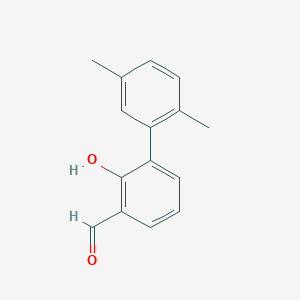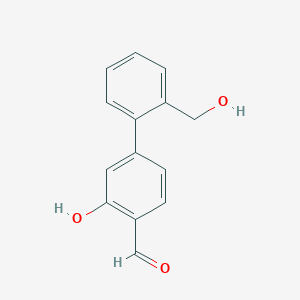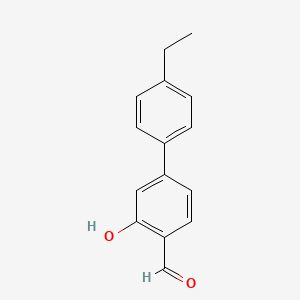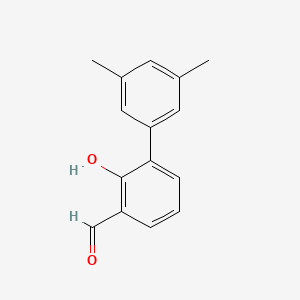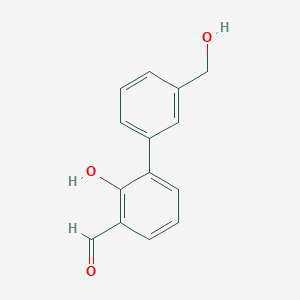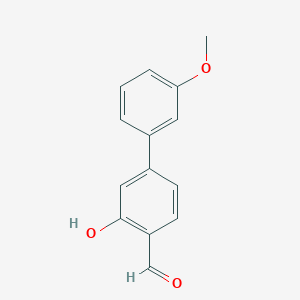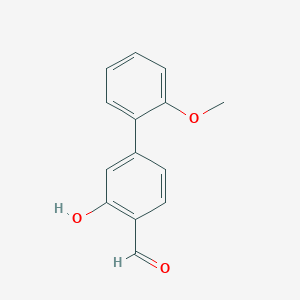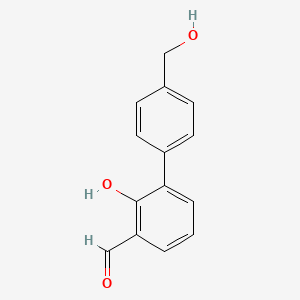
2-Formyl-6-(4-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is a phenolic compound that has been studied for its potential applications in various fields of scientific research. This compound has a wide range of biological and biochemical activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It is also known to have potential applications in the areas of drug development, cell signaling, and gene regulation.
Applications De Recherche Scientifique
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its potential anti-cancer effects. Additionally, this compound has been studied for its potential applications in drug development, cell signaling, and gene regulation.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is still not fully understood. However, it is believed that the compound acts by binding to specific proteins and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, the compound is thought to interact with other molecules, such as DNA, RNA, and lipids, which can also lead to a variety of effects.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been studied for its potential to modulate cell signaling and gene regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) in laboratory experiments is that it is relatively easy to obtain and use. Additionally, the compound is relatively stable and has a wide range of biological and biochemical activities. However, there are some limitations to using this compound in lab experiments. For example, it is not always possible to accurately measure the concentration of the compound, which can lead to inaccurate results. Additionally, the compound is not always available in large quantities, which can limit the scope of experiments that can be done.
Orientations Futures
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has a wide range of potential applications in scientific research. Future research should focus on understanding the exact mechanism of action of this compound, as well as exploring its potential applications in drug development, cell signaling, and gene regulation. Additionally, further research should be done to determine the optimal concentration and dosage of this compound for different applications. Finally, further research should be done to explore the potential side effects of using this compound in laboratory experiments.
Méthodes De Synthèse
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) can be synthesized using a number of different methods. The most common method is the Williamson ether synthesis, which utilizes an alkyl halide and an alcohol to produce the desired compound. Other methods include the Grignard reaction, the Stille reaction, and the Wittig reaction. Each method has its own advantages and disadvantages, and the choice of method depends on the desired product and the availability of reagents.
Propriétés
IUPAC Name |
2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNHXQPAXSVSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685078 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-11-6 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

